molecular formula C26H24N6O3 B2899175 7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-97-2

7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2899175
CAS No.: 539797-97-2
M. Wt: 468.517
InChI Key: CWYWAIBHNCUGNW-UHFFFAOYSA-N
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Description

The compound 7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure includes:

  • A 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold.
  • Substituents at positions 2 (3-methoxyphenyl), 5 (methyl), and 7 (2-methoxyphenyl).
  • A pyridin-3-yl group attached via a carboxamide moiety at position 4.

Its molecular formula is C25H22N6O3 (MW: 454.5 g/mol), though physical properties such as melting point remain unreported .

Properties

IUPAC Name

7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-18-9-7-13-27-15-18)23(20-11-4-5-12-21(20)35-3)32-26(28-16)30-24(31-32)17-8-6-10-19(14-17)34-2/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYWAIBHNCUGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N6O3C_{26}H_{24}N_{6}O_{3} with a molecular weight of 468.5 g/mol. The presence of multiple functional groups such as methoxy and pyridine enhances its versatility in biological applications.

PropertyValue
Molecular FormulaC26H24N6O3C_{26}H_{24}N_{6}O_{3}
Molecular Weight468.5 g/mol
CAS Number543680-77-9

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidine have been shown to inhibit various cancer cell lines. A study evaluated the compound's activity against a panel of cancer cell lines, revealing moderate activity against leukemia and breast cancer cells at concentrations around 10 µM .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacteria strains, including Staphylococcus aureus and Escherichia coli. The methoxy groups are believed to enhance lipid solubility, facilitating better membrane penetration and increased antimicrobial effectiveness .

Enzyme Inhibition

The compound's interaction with specific enzymes has been explored. For example, docking studies have shown promising binding affinities with targets involved in cancer proliferation pathways. This suggests that the compound may serve as a lead for developing enzyme inhibitors targeting cancer-related pathways .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its unique structural features:

  • Methoxy Groups : Enhance lipophilicity and improve bioavailability.
  • Pyridine Moiety : Contributes to the interaction with biological targets.
  • Triazole-Pyrimidine Core : Essential for anticancer and antimicrobial activities.

Case Studies

  • Anticancer Evaluation : A study conducted by the National Cancer Institute tested the compound against various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards leukemia cell lines, suggesting a potential therapeutic role in hematological malignancies .
  • Antimicrobial Testing : In vitro studies assessed the antimicrobial efficacy of similar triazolo-pyrimidine compounds against Gram-positive and Gram-negative bacteria. Compounds demonstrated MIC values ranging from 16 to 32 μg/mL against tested strains, indicating moderate to strong antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Triazolopyrimidines

Compound Name/ID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Activity Reference
Target Compound 2-(3-MeO-Ph), 5-Me, 7-(2-MeO-Ph), N-(Py-3-yl) C25H22N6O3 454.5 N/A Pyridine moiety for H-bonding [10,19]
5j 7-(3,4,5-triMeO-Ph), N-(4-NO2-Ph) C23H22N6O5 453.17 319.9–320.8 Nitro group enhances polarity [2]
5k 7-(3,4,5-triMeO-Ph), N-(4-Br-Ph) C22H21BrN6O4 513.09 280.1–284.3 Bromine improves lipophilicity [2]
8l N7-(4-Br-Ph), N2-(Benzo[d][1,3]dioxol-5-yl) C21H17BrN6O2 473.3 182–184 Antimicrobial activity noted [7]
2h 7-(3-MeO-Ph), N-(4-MeO-Ph), thioether side chain C24H25N5O4S 524.55 251.9–253.1 Sulfur atom increases stability [9]
5t 7-Ph, N-(3,4,5-triMeO-Ph) C25H24N6O4 481.18 N/A Trimethoxy group boosts solubility [3]

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy groups (e.g., in the target compound and 5t) improve solubility in polar solvents due to their electron-donating nature .
    • Nitro (5j) and bromine (5k) substituents increase molecular polarity and lipophilicity, respectively, impacting membrane permeability .
  • Heterocyclic Moieties :
    • The pyridin-3-yl group in the target compound may facilitate hydrogen bonding or π-π stacking in biological targets, a feature absent in phenyl-substituted analogs (e.g., 5t) .
    • Thioether side chains (e.g., in 2h) enhance thermal stability and metal-binding capacity .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationEthanol, 80°C, 12 h65>95%
SubstitutionDMF, Pd(OAc)₂, 100°C7292%
Final purificationSilica gel chromatography8598%

Basic: How is the molecular structure confirmed?

Answer:
Structural elucidation relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm; pyridinyl protons at δ 8.1–8.5 ppm) .
    • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 469.52) .
  • X-ray crystallography : Resolves 3D geometry, bond angles, and dihedral angles critical for docking studies .

Advanced: What strategies optimize synthetic yield and purity?

Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst screening : Heterogeneous catalysts (e.g., silica-supported acids) improve recyclability and reduce byproducts .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 2 h) while maintaining yields >75% .

Q. Table 2: Catalyst Impact on Yield

CatalystReaction Time (h)Yield (%)
None2445
ZnCl₂1268
APTS⁴682

⁴3-Aminopropyltriethoxysilane (APTS).

Advanced: How do substituents influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : The 2- and 3-methoxyphenyl substituents enhance kinase binding via hydrophobic interactions and hydrogen bonding .
  • Pyridinyl moiety : The N-(pyridin-3-yl) group improves solubility and target engagement in enzymatic assays .

Q. Table 3: Substituent Effects on IC₅₀ (Kinase Inhibition)

Substituent PositionIC₅₀ (nM)
2-OMe, 3-OMe12.3
4-Cl, 2-F45.7
3-OH89.2

Advanced: How to resolve contradictions in pharmacological data?

Answer:
Discrepancies in activity data (e.g., conflicting IC₅₀ values) require:

  • Assay standardization : Use consistent kinase isoforms (e.g., EGFR T790M vs. wild-type) .
  • Orthogonal validation : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Batch analysis : Check for synthetic impurities (>98% purity required for reliable data) .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular docking : AutoDock Vina or Glide predicts binding poses within kinase ATP pockets (e.g., docking score ≤ -9.0 kcal/mol suggests high affinity) .
  • Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bonds with hinge region residues) .

Advanced: What analytical challenges arise in characterizing this compound?

Answer:

  • Isomer separation : Diastereomers formed during synthesis require chiral HPLC (e.g., Chiralpak AD-H column) .
  • Degradation profiling : Accelerated stability studies (40°C/75% RH) identify hydrolytic degradation products via LC-MS .

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